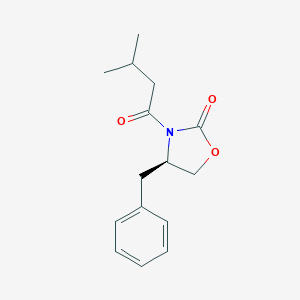

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

説明

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one (CAS 145589-03-3) is a chiral oxazolidinone derivative widely utilized as a key intermediate in pharmaceutical synthesis, notably for the antihypertensive drug Aliskiren . Its structure features a 4-benzyl group and a 3-methylbutanoyl substituent at the 3-position, with critical (R)-stereochemistry at the 4-position. This stereochemistry ensures enantioselectivity in downstream reactions, making it indispensable in asymmetric synthesis .

特性

IUPAC Name |

(4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXEUXQJIKZMY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464472 | |

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145589-03-3 | |

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Oxazolidinone Core

The oxazolidinone ring is synthesized via condensation of chiral β-amino alcohols with carbonyl sources. For the (R)-configured auxiliary, enantiomerically pure amino alcohols derived from the chiral pool (e.g., L-valine or D-phenylglycine) are reacted with phosgene analogs like carbonyldiimidazole (CDI).

Reaction Conditions:

-

Amino Alcohol: (R)-2-Amino-3-phenylpropan-1-ol (derived from D-phenylglycine).

-

Carbonyl Source: CDI in anhydrous tetrahydrofuran (THF) at 0–5°C.

This step establishes the oxazolidinone’s stereochemistry, with the benzyl group introduced via the amino alcohol’s side chain.

Acylation with 3-Methylbutanoyl Chloride

The oxazolidinone is acylated at the 3-position using 3-methylbutanoyl chloride. Deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) generates a chiral enolate, which reacts with the acyl chloride to install the 3-methylbutanoyl group.

Optimized Protocol:

| Parameter | Condition |

|---|---|

| Base | LDA (2.1 equiv) in THF at −78°C |

| Acylating Agent | 3-Methylbutanoyl chloride (1.5 equiv) |

| Reaction Time | 2 hours |

| Workup | Quench with NH₄Cl, extract with EtOAc |

| Yield | 78–84% |

The use of LDA ensures complete deprotonation while minimizing side reactions like elimination.

Stereochemical Control and Byproduct Mitigation

The (R)-configuration at the 4-position is retained through careful control of reaction conditions:

-

Temperature: Maintaining −78°C prevents racemization during acylation.

-

Solvent: THF’s polarity stabilizes the enolate intermediate.

-

Purification: Column chromatography (hexane/EtOAc 4:1) removes diastereomeric impurities, achieving >99% enantiomeric excess (ee).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance efficiency:

-

Microreactor Design: Reduces reaction time from 2 hours to 15 minutes via improved heat transfer.

-

Solvent Recycling: THF is recovered and reused, lowering costs and environmental impact.

Table 1: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 2 hours | 15 minutes |

| THF Consumption | 10 L/kg product | 3 L/kg product |

| Yield | 78% | 82% |

Green Chemistry Innovations

-

Catalytic Bases: Replacing stoichiometric LDA with catalytic amounts of KOtBu and phase-transfer catalysts reduces waste.

-

Biobased Solvents: Cyclopentyl methyl ether (CPME) offers a safer alternative to THF with comparable yields.

Comparative Analysis of Acylation Methods

Base Selection

The choice of base significantly impacts yield and stereoselectivity:

Table 2: Base Screening for Enolate Formation

| Base | Yield (%) | ee (%) |

|---|---|---|

| LDA | 84 | >99 |

| LiHMDS | 79 | 98 |

| NaHMDS | 68 | 95 |

LDA remains optimal, though LiHMDS is preferred in moisture-sensitive setups.

Solvent Effects

Polar aprotic solvents stabilize the enolate:

-

THF: Highest yield (84%) due to strong coordination with lithium.

Troubleshooting Common Synthesis Challenges

Incomplete Acylation

-

Cause: Insufficient deprotonation or low-temperature gradients.

-

Solution: Pre-cool reagents to −78°C and ensure base freshness.

Racemization

-

Cause: Prolonged reaction times above −50°C.

-

Solution: Monitor temperature with an internal probe and quench immediately after completion.

化学反応の分析

Nucleophilic Substitution Reactions

The oxazolidinone ring’s nitrogen atom exhibits nucleophilic reactivity under basic conditions, enabling substitution reactions essential for modifying the compound’s functional groups.

Key Reaction Pathway :

-

N-Acylation : Deprotonation with strong bases like n-BuLi generates a resonance-stabilized enolate, which reacts with electrophiles such as acyl chlorides or alkyl halides. For example, treatment with butyryl chloride at −78°C yields acylated derivatives with high regioselectivity .

-

Alkylation : Enolate intermediates undergo alkylation with reagents like methyl iodide (MeI), producing branched derivatives. A study reported 85% yield for methyl group addition under NaHMDS-mediated conditions .

Table 1: N-Acylation and Alkylation Conditions

| Reaction Type | Base | Electrophile | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-Acylation | n-BuLi | Butyryl chloride | −78°C | 92% | |

| Alkylation | NaHMDS | Methyl iodide | −78°C → 0°C | 85% |

Asymmetric Enolate Alkylation

The compound’s chiral auxiliary directs stereoselectivity during enolate formation, enabling asymmetric alkylation for constructing quaternary stereocenters.

Mechanistic Insight :

-

Deprotonation with chiral bases (e.g., LiHMDS) generates a Z-enolate, which reacts with alkyl halides to form products with >95% diastereomeric excess (de) .

-

Steric hindrance from the benzyl group ensures preferential attack on the less hindered face of the enolate.

Example :

Reaction with allyl bromide in THF at −78°C produces (2R,3S)-configured products in 89% yield and 97% de .

Aldol Reactions

The oxazolidinone framework facilitates stereocontrolled aldol additions, critical for synthesizing β-hydroxy carbonyl compounds.

Key Findings :

-

Syn-Selectivity : Boron enolates derived from the compound react with aldehydes to form syn-aldol adducts. For instance, reaction with benzaldehyde yields 82% syn-product with 94% de .

-

Catalytic Systems : TiCl₄ or Sn(OTf)₂ enhances reactivity and selectivity under mild conditions .

Table 2: Aldol Reaction Performance

| Aldehyde | Catalyst | Temperature | syn:anti Ratio | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | TiCl₄ | −78°C | 95:5 | 82% | |

| Hexanal | Sn(OTf)₂ | −20°C | 90:10 | 78% |

Hydroxylation and Oxidation

The 3-methylbutanoyl side chain undergoes site-selective oxidation, enabling further functionalization.

Reaction Pathways :

-

Epoxidation : Treatment with VO(acac)₂ and t-BuOOH forms epoxides, which cyclize intramolecularly to yield γ-lactones .

-

Hydroxylation : Enzymatic or chemical oxidation introduces hydroxyl groups, enhancing biological activity .

Example :

Epoxidation of the allyl-substituted derivative produces a γ-lactone with 88% yield and 91% enantiomeric excess (ee) .

Cleavage and Auxiliary Removal

The oxazolidinone auxiliary is cleaved under specific conditions to yield carboxylic acids or alcohols.

Methods :

-

Hydrolytic Cleavage : LiOH/H₂O₂ in THF/H₂O removes the auxiliary, yielding enantiopure carboxylic acids (e.g., 94% yield for (2R,3R)-3-hydroxy-2-methylbutanoic acid) .

-

Reductive Cleavage : LiAlH₄ reduces the oxazolidinone to a primary alcohol, retaining stereochemistry (e.g., 90% yield for (2R)-methylbutanol) .

科学的研究の応用

Medicinal Chemistry

The compound is primarily recognized for its role in the development of new antibiotics, particularly against Gram-positive bacteria. The oxazolidinone structure is known to inhibit bacterial protein synthesis, making it a candidate for further development in antibiotic therapies.

Antibacterial Activity

Research indicates that (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one exhibits notable antibacterial properties. Its mechanism of action involves binding to bacterial ribosomes, which is crucial for inhibiting protein synthesis. This property is essential for combating antibiotic-resistant strains of bacteria, a growing concern in public health.

Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its use in asymmetric reactions allows chemists to create compounds with specific stereochemistry, which is vital in drug development.

Case Studies in Asymmetric Synthesis

Several studies have demonstrated the effectiveness of this compound as a chiral auxiliary:

- Study on Enolate Alkylation : The compound was immobilized on resin and used in enolate alkylation reactions, showing high yields and excellent enantioselectivity. This method allowed for the recycling of the auxiliary up to three times without loss of yield or selectivity .

- Directed Cyclopropanation : The oxazolidinone fragment was used to direct cyclopropanation reactions, showcasing its versatility in complex organic synthesis .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of this compound are crucial for its application as a therapeutic agent. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to optimize its efficacy and safety in clinical settings.

Comparative Analysis with Related Compounds

To understand the unique advantages of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | Oxazolidinone | Antibacterial |

| (R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | Oxazolidinone | Chiral auxiliary |

| (S)-4-Benzyl-2-oxazolidone | Oxazolidinone | Antibacterial and anti-inflammatory |

作用機序

The mechanism of action of ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which guide the formation of specific enantiomers.

類似化合物との比較

Stereochemical Variants

- (S)-4-Benzyl-3-(3-Methylbutanoyl)oxazolidin-2-one (CAS 104266-90-2): The (S)-enantiomer exhibits identical molecular weight and substituents but inverted stereochemistry. This difference drastically alters its reactivity in chiral environments, rendering it unsuitable for Aliskiren synthesis .

- (R)-4-Benzyl-3-propionyloxazolidin-2-one (CAS 160695-26-1): Replacing the 3-methylbutanoyl group with a propionyl group reduces steric bulk, lowering molecular weight (C12H13NO3 vs. C15H19NO3). This modification simplifies synthesis but diminishes utility in sterically demanding reactions .

Substituent Modifications

- (R)-3-(Hex-4-enoyl)-4-benzyloxazolidin-2-one: Incorporating a hex-4-enoyl group (C18H21NO3) introduces a double bond, enhancing reactivity in cycloadditions and conjugate additions. However, this increases susceptibility to oxidation, limiting shelf-life compared to the saturated 3-methylbutanoyl analog .

- (R)-3-[(S)-4-((tert-Butyldimethylsilyloxy)methyl)pentanoyl]-4-benzyloxazolidin-2-one: Bulky silyl ether groups improve diastereoselectivity in radical additions but complicate purification and reduce solubility in polar solvents .

Functional Group Variations

- Methyl (2R,3S)-3-hydroxy-2-methylbutanoate: Derived from the hydrolysis of (R)-3-(3-methylbutanoyl)-4-benzyloxazolidin-2-one, this ester lacks the oxazolidinone ring, prioritizing solubility (logP ~1.5) over chiral induction capability .

Data Table: Key Structural and Functional Comparisons

Pharmacological Relevance

- Aliskiren Synthesis : The (R)-configured compound is irreplaceable in forming the tetrahedral intermediate of Aliskiren, whereas (S)-enantiomers lead to inactive byproducts .

- RAS Inhibitors : Structural analogs in (e.g., S38-1) demonstrate that modifying the 3-position with benzhydrylazetidine groups shifts activity toward RAS(ON) inhibition, highlighting the scaffold's versatility .

生物活性

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one, a chiral oxazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anti-inflammatory agent. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS Number : 145589-03-3

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 412.9 ± 14.0 °C at 760 mmHg

The oxazolidinone structure is characterized by a five-membered ring containing nitrogen and oxygen, which is essential for its biological activity. The presence of both a benzyl group and a 3-methylbutanoyl moiety contributes to its unique chemical properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinone antibiotics like linezolid .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Enterococcus faecalis | 1.0 μg/mL |

| Streptococcus pneumoniae | 0.25 μg/mL |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. However, further research is needed to elucidate the exact mechanisms and efficacy in vivo .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the oxazolidinone ring : This is achieved through a condensation reaction between appropriate amines and carbonyl compounds.

- Chiral resolution : Enantiomers can be separated using chiral chromatography or enzymatic methods to obtain the desired (R) form.

- Modification of substituents : The introduction of the benzyl and 3-methylbutanoyl groups is performed using standard organic synthesis techniques.

This synthetic versatility allows for modifications that can enhance biological activity and selectivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the oxazolidinone ring can significantly impact its antibacterial potency and selectivity.

Comparative Analysis with Related Compounds

The following table summarizes related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 104266-90-2 | 1.00 |

| (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | 131685-53-5 | 0.96 |

| (S)-4-Phenyl-3-propionyloxazolidin-2-one | 184363-66-4 | 0.89 |

The variations in biological activity among these compounds highlight the importance of specific functional groups in determining their pharmacological effects.

Case Studies

Several studies have investigated the biological activity of oxazolidinones, including this compound:

- Study on Antibacterial Efficacy :

- Anti-inflammatory Research :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is synthesized via chiral oxazolidinone auxiliaries. For example, (R)-4-benzyloxazolidin-2-one is acylated with 3-methylbutanoyl chloride under anhydrous conditions. Stereocontrol is achieved using low-temperature lithiation (e.g., LHMDS in THF at –78°C) to minimize racemization . Key steps include:

- Diastereoselective enolate formation.

- Quenching with electrophiles to retain configuration.

- Purification via flash chromatography to isolate the desired diastereomer.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm), methylbutanoyl protons (δ 1.18–2.6 ppm), and oxazolidinone ring protons (δ 4.0–4.2 ppm) .

- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H).

- Mass Spectrometry : Confirm molecular weight ([M+H]+ expected at ~316.4 g/mol) .

Q. How should researchers handle safety protocols for this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?

- Methodological Answer :

- Solvent Optimization : Replace THF with 2-MeTHF for better temperature control and reduced solvent toxicity .

- Catalysis : Screen Lewis acids (e.g., Mg(OTf)2) to accelerate acylation.

- Kinetic Studies : Use in-situ IR or ReactIR to monitor enolate formation rates and adjust stoichiometry .

Q. What strategies resolve contradictions in reported stereochemical outcomes across studies?

- Methodological Answer :

- Variable Analysis : Compare reaction parameters (e.g., base strength, temperature) from conflicting studies. For example, LHMDS vs. NaHMDS may produce differing diastereoselectivity .

- Computational Modeling : Use DFT calculations to predict transition-state energies for competing pathways .

- Cross-Validation : Reproduce conflicting protocols with controlled variables (e.g., moisture levels, argon purity) .

Q. How can this compound be integrated into broader theoretical frameworks (e.g., asymmetric catalysis or medicinal chemistry)?

- Methodological Answer :

- Catalytic Applications : Test as a chiral auxiliary in aldol or Michael additions, comparing enantioselectivity to Evans’ oxazolidinones .

- Bioactivity Screening : Evaluate cytotoxicity or enzyme inhibition (e.g., proteases) using in vitro assays. Link results to electronic properties (e.g., DFT-derived HOMO/LUMO gaps) .

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

- Methodological Answer :

- Fate Analysis : Measure biodegradability via OECD 301F tests and photostability under UV light .

- Toxicity Assays : Use Daphnia magna or Aliivibrio fischeri to determine EC50 values. Cross-reference with QSAR models to predict bioaccumulation .

Key Research Gaps

- Mechanistic Insights : Limited data on the role of π-stacking between the benzyl group and electrophiles in stereocontrol.

- Ecological Impact : No long-term studies on degradation products in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。